molecular formula C7H8Cl2N2O2 B6616723 3-chloro-4-hydrazinylbenzoic acid hydrochloride CAS No. 1007568-40-2

3-chloro-4-hydrazinylbenzoic acid hydrochloride

Cat. No. B6616723
CAS RN: 1007568-40-2
M. Wt: 223.05 g/mol
InChI Key: KFLRAFMIWSJUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-hydrazinylbenzoic acid hydrochloride (3C4HBAHCl) is an organic compound used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 282.67 g/mol. Its chemical formula is C9H8Cl2N2O2•HCl and its melting point is 135-136 °C. It is soluble in water, ethanol, and methanol and insoluble in benzene and chloroform. 3C4HBAHCl is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

3-chloro-4-hydrazinylbenzoic acid hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and as a catalyst in organic reactions. It is also used in the synthesis of 3-chloro-4-hydrazinylbenzoic acid (3C4HB), which is used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydrazinylbenzoic acid hydrochloride is not well understood. However, it is believed to act as a catalyst in organic reactions, and it is also believed to increase the solubility of certain compounds in water. Additionally, 3-chloro-4-hydrazinylbenzoic acid hydrochloride is believed to have a stabilizing effect on certain organic molecules, allowing them to remain stable in solution for longer periods of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-hydrazinylbenzoic acid hydrochloride are not well understood. However, it is believed to have an effect on the metabolism of certain compounds, as well as on the absorption and excretion of certain drugs. Additionally, 3-chloro-4-hydrazinylbenzoic acid hydrochloride is believed to have an effect on the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-hydrazinylbenzoic acid hydrochloride in laboratory experiments include its low cost and availability, its high solubility in water and ethanol, and its stability in solution. Additionally, 3-chloro-4-hydrazinylbenzoic acid hydrochloride is non-toxic and has a low environmental impact. The main limitation of using 3-chloro-4-hydrazinylbenzoic acid hydrochloride in laboratory experiments is its low reactivity, which can make it difficult to use in some reactions.

Future Directions

Future research on 3-chloro-4-hydrazinylbenzoic acid hydrochloride should focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 3-chloro-4-hydrazinylbenzoic acid hydrochloride in the synthesis of organic compounds and pharmaceuticals. Additionally, research should be conducted to investigate the potential of 3-chloro-4-hydrazinylbenzoic acid hydrochloride as a catalyst in organic reactions and as a stabilizer of certain molecules. Finally, research should be conducted to explore the potential of 3-chloro-4-hydrazinylbenzoic acid hydrochloride as a drug delivery system.

Synthesis Methods

3-chloro-4-hydrazinylbenzoic acid hydrochloride can be synthesized from 4-hydrazinobenzoic acid and chloroacetic acid. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as ethanol. The reaction is conducted at a temperature of 110°C for two hours and yields a white crystalline product.

properties

IUPAC Name

3-chloro-4-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-5-3-4(7(11)12)1-2-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRAFMIWSJUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydrazinylbenzoic acid hydrochloride

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